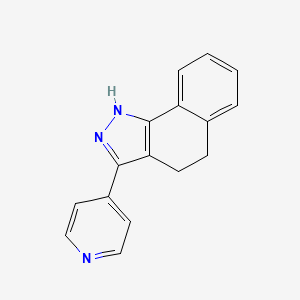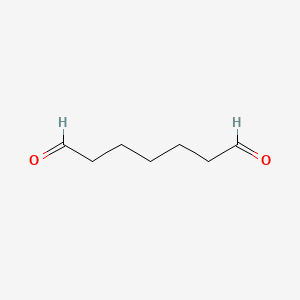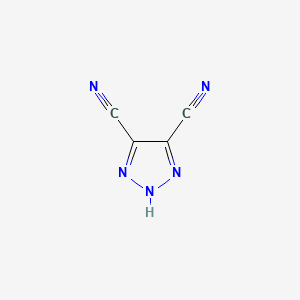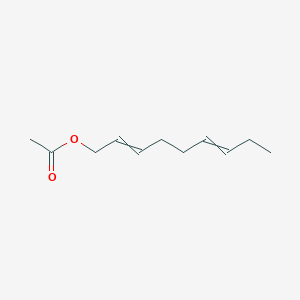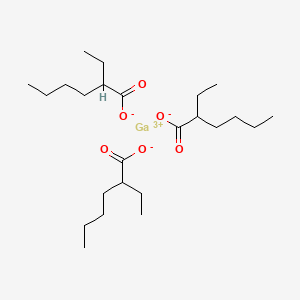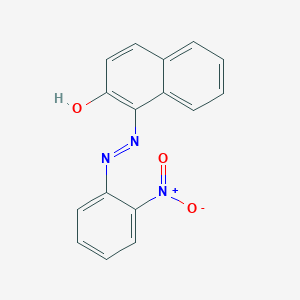
1-(2-Nitro-phenylazo)-naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitro-phenylazo)-naphthalen-2-ol, also known as 3,3’-dichlorobenzidine, is an organic compound widely used as a colorant in various industries. It belongs to the azo pigment class, characterized by the presence of azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its bright orange hue and excellent lightfastness, making it a popular choice in applications such as plastics, coatings, and inks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitro-phenylazo)-naphthalen-2-ol typically involves the diazotization of 3,3’-dichlorobenzidine followed by coupling with acetoacetanilide. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction. The general steps are as follows:
Diazotization: 3,3’-dichlorobenzidine is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling: The diazonium salt is then coupled with acetoacetanilide in an acidic medium to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely. The final product is filtered, washed, and dried to obtain the pigment in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Nitro-phenylazo)-naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Breakdown products such as chlorinated benzoic acids.
Reduction: Amines such as 3,3’-dichloroaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(2-Nitro-phenylazo)-naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in studies related to color chemistry and material science.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and color properties.
Industry: Widely used in the production of colored plastics, coatings, and inks due to its excellent lightfastness and vibrant color.
Mécanisme D'action
The mechanism of action of 1-(2-Nitro-phenylazo)-naphthalen-2-ol primarily involves its interaction with light. The azo groups in the compound absorb specific wavelengths of light, resulting in the vivid orange color. The stability of the azo bond and the presence of electron-withdrawing groups like chlorine contribute to its lightfastness and resistance to photodegradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pigment orange 36: Another azo pigment with similar applications but different hue and stability properties.
Pigment orange 64: Known for its excellent heat stability and used in high-temperature applications.
Pigment orange 5: A less stable azo pigment with a different shade of orange.
Uniqueness
1-(2-Nitro-phenylazo)-naphthalen-2-ol stands out due to its combination of bright color, excellent lightfastness, and chemical stability. Its unique properties make it suitable for a wide range of applications, from industrial uses to scientific research.
Propriétés
Numéro CAS |
6410-09-9 |
|---|---|
Formule moléculaire |
C16H11N3O3 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
1-[(2-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11N3O3/c20-15-10-9-11-5-1-2-6-12(11)16(15)18-17-13-7-3-4-8-14(13)19(21)22/h1-10,20H |
Clé InChI |
YTVNZOABECTEPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Key on ui other cas no. |
6410-09-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


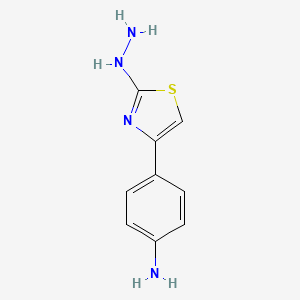
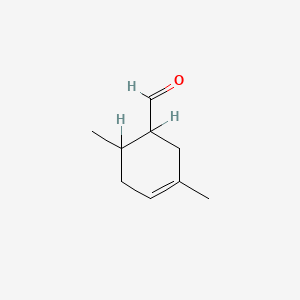
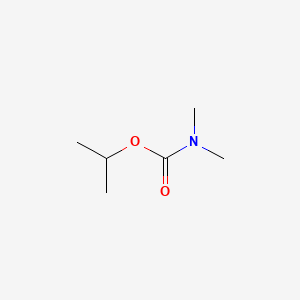
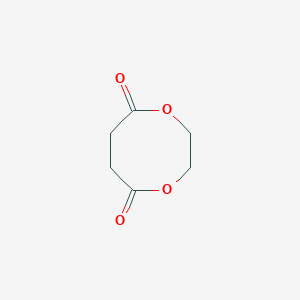
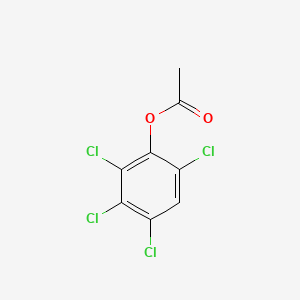

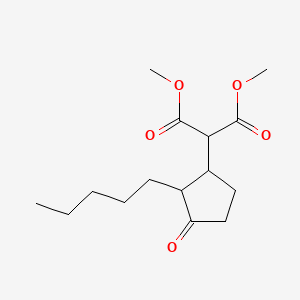
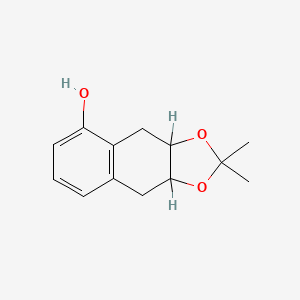
![2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-](/img/structure/B1606424.png)
